Suxamethonium bromide

Description

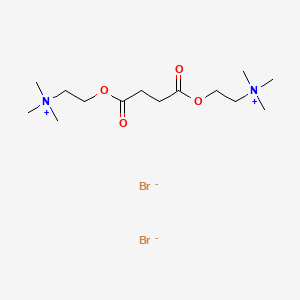

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O4.2BrH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDOIORVQFUBKO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

306-40-1 (Parent) | |

| Record name | Suxamethonium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30877661 | |

| Record name | Succinylcholine Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-94-7 | |

| Record name | Suxamethonium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinylcholine Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suxamethonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYLCHOLINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MBL83KX8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Suxamethonium Bromide on Nicotinic Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Suxamethonium, also known as succinylcholine (B1214915), is a depolarizing neuromuscular blocking agent widely utilized in clinical practice for its rapid onset and short duration of action.[1] Structurally, it is a dimer of acetylcholine (B1216132), which dictates its unique agonistic action at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[2][3] Unlike antagonistic blockers, suxamethonium mimics acetylcholine, causing initial muscle fasciculations followed by a state of flaccid paralysis. This whitepaper provides a detailed technical examination of suxamethonium's mechanism of action, focusing on its interaction with the nAChR, the resulting biphasic neuromuscular block, and the experimental methodologies used to characterize these effects.

Core Mechanism of Action at the Nicotinic Receptor

Suxamethonium's action is initiated by its binding to the nicotinic acetylcholine receptors located on the motor endplate of the skeletal muscle membrane.[4] Structurally composed of two linked acetylcholine molecules, it acts as an orthosteric agonist, binding to the same sites on the two α-subunits of the nAChR as the endogenous ligand, acetylcholine.[4][5]

Upon binding, suxamethonium triggers the opening of the nAChR's non-selective cation channel.[1][5] This leads to a rapid influx of sodium ions (Na+) and an efflux of potassium ions (K+), resulting in the depolarization of the motor endplate.[4][5] This initial depolarization propagates to the adjacent muscle membrane, opening voltage-gated sodium channels and generating a muscle action potential, which manifests clinically as transient muscle fasciculations.[6][7]

The key difference between suxamethonium and acetylcholine lies in their metabolic breakdown. Acetylcholine is rapidly hydrolyzed in the synaptic cleft by acetylcholinesterase, allowing the membrane to repolarize quickly.[6] In contrast, suxamethonium is not a substrate for acetylcholinesterase and is only metabolized more slowly in the plasma by butyrylcholinesterase (also known as pseudocholinesterase).[3][4][7] This metabolic resistance leads to a prolonged presence of the agonist at the receptor, causing sustained depolarization of the endplate.[2]

This persistent depolarization maintains the perijunctional voltage-gated sodium channels in an inactivated state, preventing them from resetting.[5][6] As a result, further action potentials cannot be generated, leading to a flaccid paralysis. This initial stage of blockade is known as a Phase I block.[5][7]

The Biphasic Neuromuscular Block

The neuromuscular block induced by suxamethonium is characterized by two distinct phases, Phase I and Phase II.[7]

Phase I Block (Depolarizing)

As described above, the Phase I block is the principal paralytic effect.[6] It is a direct consequence of sustained motor endplate depolarization. Key characteristics of a Phase I block include:

-

Initial Muscle Fasciculations: Caused by the initial, widespread depolarization of muscle fibers.[7]

-

Reduced Block Amplitude: The response to a single nerve stimulus is diminished.

-

No Fade: Repetitive nerve stimulation (e.g., Train-of-Four or TOF) results in a constant but reduced muscle response.[8]

-

No Post-Tetanic Potentiation: Tetanic stimulation does not lead to an enhanced response afterward.[8]

-

Potentiation by Anticholinesterases: Drugs like neostigmine, which increase the synaptic concentration of acetylcholine, will deepen a Phase I block by contributing to further depolarization.[3][5]

Phase II Block (Desensitizing)

With prolonged or repeated administration of suxamethonium, the nature of the neuromuscular block can change, transitioning to a Phase II block.[7][8] This state clinically resembles the block produced by non-depolarizing (antagonistic) agents. During Phase II, the endplate membrane gradually repolarizes, yet the paralysis persists.[7][9] The exact mechanisms are complex and not fully elucidated but are thought to involve:

-

Receptor Desensitization: The nAChRs become refractory or desensitized to the agonist effect of both suxamethonium and acetylcholine.[10][11] Prolonged agonist binding is believed to shift the receptor into a conformational state where the channel remains closed even with the agonist bound.[12]

-

Channel Blockade: Suxamethonium itself may physically obstruct the open ion channel at higher concentrations, contributing to the block.[11][13]

-

Presynaptic Effects: Suxamethonium may act on presynaptic nAChRs, inhibiting the synthesis and mobilization of acetylcholine, which would further impair neuromuscular transmission.[9][10]

Key characteristics of a Phase II block include:

-

Fade on Repetitive Stimulation: A gradual weakening of the muscle response during TOF or tetanic stimulation is observed.[9][11]

-

Post-Tetanic Potentiation: A tetanic stimulus is followed by a temporary increase in the twitch response.[11]

-

Reversal by Anticholinesterases: Unlike a Phase I block, a well-established Phase II block can be partially or fully reversed by anticholinesterase agents.[3]

Quantitative Pharmacodynamic Data

Studies quantifying the interaction of suxamethonium with nAChRs provide insight into its potency and efficacy. The following table summarizes key data from electrophysiological studies.

| Parameter | Value | Receptor Type | Species/System | Reference |

| EC₅₀ | 10.8 µM | Muscle-type nAChR | Human (expressed in Xenopus oocytes) | [12],[14] |

| Channel Block Kₑ | ~200 µM | Nicotinic Receptor | Frog Muscle | [13] |

| Potency vs. ACh | ~7.6-fold less potent | Nicotinic Receptor | Frog Muscle | [13] |

-

EC₅₀ (Half-maximal effective concentration): The concentration of suxamethonium required to elicit 50% of the maximal response (channel activation). A value of 10.8 µM indicates its high potency at the muscle-type receptor.[12],[14]

-

Channel Block Kₑ (Equilibrium Constant): Represents the concentration at which suxamethonium occupies 50% of the open ion channels, indicating its channel-blocking activity.[13]

-

Relative Potency: Suxamethonium is less potent than acetylcholine, partly due to lower binding affinity and a reduced ability to activate the receptor once bound.[13]

Experimental Protocols: Two-Electrode Voltage Clamp (TEVC) Assay

The quantitative effects of suxamethonium on human nAChRs are often studied using heterologous expression systems, such as Xenopus laevis oocytes, coupled with electrophysiological recording techniques like TEVC.[15]

Objective

To determine the concentration-response relationship (EC₅₀) and desensitization profile of suxamethonium on a specific human nAChR subtype (e.g., adult muscle-type α₁₂β₁δε).

Methodology

-

Receptor Expression:

-

Synthesize complementary RNA (cRNA) for each human nAChR subunit (CHRNA1, CHRNB1, CHRND, CHRNE) from their respective cDNA clones.

-

Harvest oocytes from a female Xenopus laevis frog.

-

Microinject a defined mixture and concentration of the subunit cRNAs into the cytoplasm of the oocytes.

-

Incubate the oocytes for 2-5 days to allow for the translation and assembly of functional nAChRs on the oocyte membrane.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard physiological buffer (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes filled with a conductive solution (e.g., 3M KCl). One electrode measures the membrane potential (voltage-sensing), and the other injects current (current-passing).

-

Clamp the oocyte's membrane potential at a fixed holding potential (e.g., -70 mV) using a TEVC amplifier.

-

-

Drug Application and Data Acquisition:

-

Establish a baseline recording of any leak currents.

-

Apply acetylcholine at a saturating concentration to determine the maximum current response (Iₘₐₓ) for normalization.

-

Apply increasing concentrations of suxamethonium bromide to the oocyte via the perfusion system for a fixed duration (e.g., 10-20 seconds).

-

Record the peak inward current elicited by each concentration of suxamethonium. A sufficient washout period with buffer is required between applications to allow for receptor recovery.

-

To study desensitization, apply a fixed concentration of suxamethonium for a prolonged period and measure the decay of the current over time.

-

-

Data Analysis:

-

Measure the peak current amplitude for each suxamethonium concentration.

-

Normalize the responses to the maximum current elicited by a saturating concentration of acetylcholine.

-

Plot the normalized current versus the logarithm of the suxamethonium concentration.

-

Fit the resulting concentration-response curve to a sigmoidal dose-response equation (e.g., Hill equation) to calculate the EC₅₀ and Hill slope.

-

Conclusion

The mechanism of action of this compound is a classic example of receptor agonism leading to functional antagonism through persistent depolarization and subsequent receptor desensitization. Its structural similarity to acetylcholine allows it to activate the nAChR, but its resistance to local enzymatic degradation results in a prolonged effect that ultimately prevents neuromuscular transmission. The transition from a depolarizing Phase I block to a desensitizing Phase II block highlights the complex plasticity of the nicotinic receptor in response to sustained agonist exposure. A thorough understanding of this biphasic action and the underlying molecular events is critical for its safe clinical use and for the development of novel neuromuscular blocking agents.

References

- 1. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suxamethonium – eDrug [edrug.mvm.ed.ac.uk]

- 3. youtube.com [youtube.com]

- 4. ClinPGx [clinpgx.org]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Suxamethonium chloride - Wikipedia [en.wikipedia.org]

- 7. litfl.com [litfl.com]

- 8. resources.wfsahq.org [resources.wfsahq.org]

- 9. academic.oup.com [academic.oup.com]

- 10. partone.litfl.com [partone.litfl.com]

- 11. anaesthesianews.wordpress.com [anaesthesianews.wordpress.com]

- 12. researchgate.net [researchgate.net]

- 13. The actions of suxamethonium (succinyldicholine) as an agonist and channel blocker at the nicotinic receptor of frog muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

Suxamethonium bromide chemical structure and properties

An In-depth Technical Guide to Suxamethonium Bromide: Chemical Structure and Properties

Introduction

Suxamethonium, also known as succinylcholine, is a depolarizing neuromuscular blocking agent widely utilized in clinical settings to induce short-term muscle relaxation.[1][2][3] It is an essential tool in anesthesia and emergency medicine, primarily to facilitate endotracheal intubation, mechanical ventilation, and during electroconvulsive therapy.[2][3] Structurally, suxamethonium is a dimer of the neurotransmitter acetylcholine (B1216132) (ACh), with two ACh molecules linked via their acetyl groups.[1][4] This unique structure dictates its mechanism of action, acting as an agonist at the nicotinic acetylcholine receptors (nAChRs) of the neuromuscular junction.[1][5] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, suxamethonium is broken down more slowly by plasma butyrylcholinesterase, leading to prolonged depolarization of the motor endplate and subsequent muscle paralysis.[2][5]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed experimental protocols for its synthesis, analysis, and bioactivity assessment, catering to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is the dibromide salt of the suxamethonium cation. The core structure consists of a succinic acid moiety ester-linked to two choline (B1196258) moieties.

-

IUPAC Name: trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dibromide[4][6]

-

Synonyms: Succinylcholine bromide, Suxamethonium dibromide, Brevidil M[6][7]

-

Molecular Formula: C₁₄H₃₀Br₂N₂O₄[4]

-

Canonical SMILES: C--INVALID-LINK--(C)CCOC(=O)CCC(=O)OCC--INVALID-LINK--(C)C.[Br-].[Br-][4][6]

Physicochemical Properties

This compound is a white, odorless, crystalline solid.[4] It is known to be slightly hygroscopic.[8] Its stability is highly dependent on pH, with optimal stability observed in the range of pH 3.75 to 4.5.[4] Aqueous solutions are slightly acidic, typically with a pH around 4.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Weight | 450.21 g/mol | [4] |

| CAS Number | 55-94-7 | [4][7] |

| Melting Point | ~160 °C (dihydrate), ~190 °C (anhydrous), 225 °C | [2][4][8] |

| Solubility | Highly soluble in water (~1 g/mL); Freely soluble in normal saline; Soluble in DMSO; Soluble in ethanol (B145695) (~1 g/350 mL); Slightly soluble in chloroform; Practically insoluble in ether. | [2][4][8] |

| pKa | > 13.0 (predicted) | [5][9] |

| Appearance | White to off-white solid powder | [4][7] |

| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term. |[4] |

Mechanism of Action

Suxamethonium exerts its effect by acting as an agonist at the postsynaptic nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[5][9] Its action is characterized by two distinct phases.

Phase I Block (Depolarizing Block): Suxamethonium binds to the α-subunits of the nAChR, mimicking the action of acetylcholine.[5] This binding opens the non-selective cation channel, leading to an influx of Na⁺ and an efflux of K⁺, causing depolarization of the endplate membrane.[5] This initial depolarization triggers transient, uncoordinated muscle contractions known as fasciculations.[3] Because suxamethonium is not hydrolyzed by acetylcholinesterase at the synapse, it remains bound to the receptor, causing a persistent depolarization.[2] This sustained depolarization leads to the inactivation of surrounding voltage-gated sodium channels, rendering the muscle fiber resistant to further stimulation by acetylcholine and resulting in flaccid paralysis.[2][5]

Phase II Block (Desensitizing Block): With prolonged or repeated exposure to suxamethonium, the nAChRs become desensitized.[4] The membrane gradually repolarizes, but the receptors remain unresponsive to acetylcholine. This phase resembles the block produced by non-depolarizing agents, where the receptor channel is closed, but cannot be opened by ACh.[4]

References

- 1. Suxamethonium – eDrug [edrug.mvm.ed.ac.uk]

- 2. Suxamethonium chloride - Wikipedia [en.wikipedia.org]

- 3. resources.wfsahq.org [resources.wfsahq.org]

- 4. Buy this compound | 55-94-7 | >98% [smolecule.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 55-94-7 [m.chemicalbook.com]

- 8. Succinylcholine Bromide [drugfuture.com]

- 9. derangedphysiology.com [derangedphysiology.com]

Discovery and history of suxamethonium as a neuromuscular blocker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of suxamethonium, a pivotal neuromuscular blocker. It details the initial synthesis, key historical experiments, and the evolution of our understanding of its mechanism of action. This document adheres to stringent data presentation and visualization requirements to facilitate comprehension and further research.

Introduction: The Dawn of a New Neuromuscular Blocker

The mid-20th century marked a revolution in anesthesia, largely driven by the introduction of muscle relaxants.[1] Suxamethonium, also known as succinylcholine, emerged as a transformative agent due to its rapid onset and short duration of action, properties that set it apart from its predecessors.[2][3] This guide chronicles its journey from an obscure synthesized compound to a cornerstone of modern anesthetic practice.

Early History and Discovery

While the muscle-paralyzing effects of curare have been known for centuries, the story of suxamethonium begins in the early 20th century.

-

1906: First Synthesis: Suxamethonium was first synthesized by Reid Hunt and René de M. Taveau. However, its neuromuscular blocking properties were missed during their initial investigations, as the animals used in their studies had already been treated with curare.

-

1949: Unveiling the Paralytic Effects: The true potential of suxamethonium as a muscle relaxant was first described by a team of Italian scientists led by Daniel Bovet.[4] Their work, published in 1949, laid the foundation for its clinical development. For his extensive work on compounds that block the actions of specific neurotransmitters, including antihistamines and synthetic curare-like agents, Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957.

-

1951: Clinical Introduction: Following Bovet's discovery, several groups of researchers rapidly introduced suxamethonium into clinical practice. Notable contributions were made by Stephen Thesleff and Otto von Dardel in Sweden, Bruck, Mayrhofer, and Hassfurther in Austria, Scurr and Bourne in the UK, and Foldes in the United States.[4] These pioneering studies established its utility in anesthesia and other medical procedures requiring short-term muscle relaxation, such as electroconvulsive therapy.[4]

Chemical Synthesis of Suxamethonium Chloride

The synthesis of suxamethonium chloride involves the reaction of a succinic acid derivative with a choline (B1196258) derivative. Several methods have been described in the literature. A common laboratory-scale synthesis involves the reaction of succinyl chloride with choline chloride.

Experimental Protocol: Synthesis from Succinyl Chloride and Choline Chloride

Objective: To synthesize suxamethonium chloride by reacting succinyl chloride with choline chloride.

Materials:

-

Succinyl chloride

-

Choline chloride

-

Anhydrous chloroform (B151607)

-

Anhydrous ethanol (B145695)

-

Distilled water

-

Calcium chloride (for drying)

Procedure:

-

Preparation of Anhydrous Chloroform: Commercially available chloroform, which may contain ethanol as a stabilizer, is dried over anhydrous calcium chloride overnight and then filtered.

-

Reaction Setup: A reaction flask is equipped with a condenser, a drying tube, and a magnetic stir bar. Choline chloride and the prepared anhydrous chloroform are added to the flask.

-

Azeotropic Water Removal: The mixture is heated to reflux to azeotropically remove any residual water.

-

Reaction with Succinyl Chloride: After cooling, succinyl chloride is added dropwise to the reaction mixture while maintaining the temperature between 50-60°C. The reaction is allowed to proceed at 60°C for approximately one hour.

-

pH Adjustment and Dissolution: The reaction mixture is cooled to 5°C, and pyridine is added dropwise to adjust the pH to 5-6, ensuring the temperature does not exceed 25°C. Anhydrous ethanol is then added to dissolve the mixture.

-

Crystallization: The solution is cooled again to 5°C, and distilled water is added rapidly while stirring. A white crystalline solid of suxamethonium chloride precipitates out of the solution.

-

Isolation and Purification: The solid product is collected by suction filtration and washed with 95% ethanol. The crude product can be further purified by recrystallization from 95% ethanol to yield pure suxamethonium chloride.[5]

Diagram: Experimental Workflow for Suxamethonium Chloride Synthesis

Caption: Workflow for the synthesis of suxamethonium chloride.

Mechanism of Action at the Neuromuscular Junction

Suxamethonium is a depolarizing neuromuscular blocker, and its mechanism of action is fundamentally different from non-depolarizing agents like d-tubocurarine.

Signaling Pathway

Suxamethonium's structure is essentially two acetylcholine (B1216132) molecules linked together. This allows it to bind to and activate the nicotinic acetylcholine receptors (nAChRs) at the motor endplate of the neuromuscular junction. The nAChR is a ligand-gated ion channel composed of five protein subunits, typically two α, one β, one δ, and one γ (in fetal muscle) or ε (in adult muscle) subunit.

The binding of suxamethonium to the α subunits of the nAChR triggers the opening of the ion channel, leading to a rapid influx of sodium ions (Na+) and a smaller efflux of potassium ions (K+). This influx of positive charge causes a depolarization of the motor endplate, which in turn generates a muscle action potential that propagates along the muscle fiber, causing initial, transient muscle contractions known as fasciculations.

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, suxamethonium is not significantly metabolized by this enzyme. Its persistence at the receptor leads to a prolonged depolarization of the motor endplate. This sustained depolarization has two main consequences that lead to muscle paralysis:

-

Phase I Block: The persistent depolarization of the motor endplate leads to the inactivation of voltage-gated sodium channels in the adjacent muscle membrane. These channels are responsible for propagating the action potential, and their inactivation prevents further muscle contractions, resulting in flaccid paralysis.

-

Phase II Block (Desensitization Block): With prolonged or repeated exposure to suxamethonium, the nAChRs can become desensitized to the agonist. In this phase, the muscle membrane gradually repolarizes, but the receptors remain unresponsive to acetylcholine, thus maintaining the neuromuscular blockade.

Diagram: Suxamethonium Signaling Pathway at the Neuromuscular Junction

Caption: Suxamethonium's mechanism of action at the neuromuscular junction.

Key Historical Experiments and Methodologies

The initial characterization of suxamethonium's neuromuscular blocking properties relied on in vivo animal models. Due to the limited accessibility of the full text of the original publications from 1949-1952, the following descriptions of experimental protocols are based on historical accounts and common methodologies of that era.

Bovet's Group (1949): Initial Description of Paralytic Effects

Experimental Protocol: Rabbit Head-Drop Bioassay (Presumed Methodology)

The "head-drop" method in rabbits was a standard bioassay for curare-like compounds at the time and was likely employed by Bovet's team to quantify the paralytic potency of suxamethonium.

-

Animal Model: Rabbits were typically used.

-

Procedure:

-

The rabbit was placed in a holder that allowed its head to move freely.

-

A solution of the test compound (suxamethonium) was infused intravenously, often into the marginal ear vein, at a constant rate.

-

The infusion was continued until the neck muscles relaxed to the point where the rabbit could no longer hold its head up, and the head would drop. This was the defined endpoint.

-

The total dose of the drug required to produce the head-drop was recorded.

-

-

Data Analysis: The potency of suxamethonium would have been compared to a standard curarizing agent. The "head-drop dose" served as a measure of the drug's neuromuscular blocking activity.

Early Clinical Investigations (1951-1952): Thesleff, von Dardel, Foldes, and others

The first clinical studies in humans aimed to determine the effective dose, onset of action, duration of effect, and safety profile of suxamethonium in a surgical setting.

Experimental Protocol: Human Volunteer and Patient Studies (General Methodology)

-

Subjects: Early studies involved both healthy volunteers and patients undergoing various surgical procedures requiring muscle relaxation.

-

Procedure:

-

Anesthesia was induced using agents such as thiopental.

-

A baseline measurement of muscle strength was often established, for example, by measuring grip strength or the force of muscle contraction in response to nerve stimulation.

-

Suxamethonium was administered intravenously as a single bolus dose.

-

The time to the onset of muscle paralysis was recorded. This was often assessed clinically by the loss of reflexes, cessation of spontaneous respiration, and ease of tracheal intubation.

-

The duration of paralysis was measured as the time from administration until the return of spontaneous muscle activity or the ability to sustain a head lift or hand grip.

-

Cardiovascular parameters such as heart rate and blood pressure were monitored throughout the procedure.

-

-

Data Analysis: The researchers would have determined the dose-response relationship for suxamethonium, including the dose required for complete muscle relaxation for intubation. They would also have characterized its pharmacokinetic profile in humans.

Quantitative Data from Early Studies

The following tables summarize the quantitative data that can be gleaned from historical reviews and early clinical reports. It is important to note that the specific methodologies and patient populations in these early studies were not always standardized, leading to some variability in the reported values.

Table 1: Pharmacodynamic Properties of Suxamethonium in Early Animal Studies (Rabbit - Presumed)

| Parameter | Value | Unit | Method | Reference (Presumed) |

| Head-Drop Dose | Data not available in accessible sources | mg/kg | Rabbit Head-Drop Bioassay | Bovet et al. (1949) |

| Onset of Action | Data not available in accessible sources | seconds | Clinical Observation | Bovet et al. (1949) |

| Duration of Action | Data not available in accessible sources | minutes | Clinical Observation | Bovet et al. (1949) |

Table 2: Pharmacodynamic and Pharmacokinetic Properties of Suxamethonium in Early Clinical Studies (Humans)

| Parameter | Value | Unit | Method | Reference (General) |

| Intubating Dose | 1.0 - 1.5 | mg/kg IV | Clinical Assessment | [2] |

| Onset of Action (IV) | 30 - 60 | seconds | Clinical Assessment | [2] |

| Duration of Action (IV) | 5 - 10 | minutes | Clinical Assessment | [1][2] |

| Metabolism | Rapid hydrolysis by plasma cholinesterase | - | Biochemical Assays | [2][3] |

| Increase in Serum K+ | ~0.5 | mEq/L | Blood Chemistry | [6] |

Conclusion

The discovery and development of suxamethonium represent a landmark achievement in pharmacology and anesthesiology. Its unique properties of rapid onset and short duration of action filled a critical need in clinical practice, particularly for procedures requiring rapid airway control. While its use is associated with several well-documented side effects, a thorough understanding of its history, mechanism of action, and the pioneering experimental work that brought it to the forefront of medicine is essential for researchers and clinicians alike. The methodologies developed to characterize suxamethonium have also contributed to the broader field of neuromuscular pharmacology, paving the way for the development of newer and safer neuromuscular blocking agents.

References

- 1. doctor2020.jumedicine.com [doctor2020.jumedicine.com]

- 2. resources.wfsahq.org [resources.wfsahq.org]

- 3. resources.wfsahq.org [resources.wfsahq.org]

- 4. scispace.com [scispace.com]

- 5. [Clinical results with succinyl choline iodide, a new muscle relaxant] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. starship.org.nz [starship.org.nz]

In-depth Technical Guide: Pharmacokinetics and Metabolism of Suxamethonium In Vivo

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Suxamethonium, a depolarizing neuromuscular blocking agent, is characterized by its rapid onset and short duration of action, primarily dictated by its metabolic pathway. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of suxamethonium. It delves into the enzymatic hydrolysis by butyrylcholinesterase, the resulting metabolites, and the key pharmacokinetic parameters. Furthermore, this guide outlines detailed experimental protocols for the quantification of suxamethonium and its metabolites, as well as for the assessment of butyrylcholinesterase activity. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

Suxamethonium, also known as succinylcholine (B1214915), is a sterile, non-pyrogenic, and aqueous solution of a depolarizing neuromuscular blocking agent. Chemically, it is (2,2'-((1,4-dioxo-1,4-butanediyl)bis(oxy))bis(N,N,N-trimethylethanaminium)) dichloride. Its clinical utility lies in its ability to induce short-term muscle paralysis, making it a staple in anesthetic practice for procedures such as rapid sequence intubation. The pharmacologic action of suxamethonium is initiated by its binding to nicotinic acetylcholine (B1216132) receptors at the motor endplate, leading to depolarization and subsequent flaccid paralysis. The transient nature of its effect is a direct consequence of its rapid metabolism in the plasma.

Metabolism of Suxamethonium

The primary metabolic pathway of suxamethonium is hydrolysis by plasma cholinesterase, more specifically butyrylcholinesterase (BChE)[1][2]. This enzymatic breakdown occurs in two sequential steps. Initially, suxamethonium is rapidly hydrolyzed to succinylmonocholine (B1203878), a metabolite with significantly weaker neuromuscular blocking activity[3]. Subsequently, succinylmonocholine is more slowly hydrolyzed to succinic acid and choline, both of which are endogenous substances[3]. A negligible amount of the administered suxamethonium dose is excreted unchanged in the urine.

The metabolic cascade of suxamethonium is depicted in the following signaling pathway diagram.

Metabolic Pathway of Suxamethonium.

Pharmacokinetics

The pharmacokinetic profile of suxamethonium is characterized by its rapid distribution and elimination, primarily through metabolic hydrolysis.

Absorption and Distribution

Following intravenous administration, suxamethonium is rapidly distributed into the extracellular fluid. The volume of distribution is relatively small, reflecting its hydrophilic nature.

Metabolism and Elimination

As previously detailed, the elimination of suxamethonium is almost entirely dependent on its hydrolysis by plasma BChE. This results in a very short plasma half-life.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of suxamethonium and its primary metabolite, succinylmonocholine, from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Suxamethonium in Adults

| Parameter | Value | Reference |

| Half-life (t½) | 47 seconds (95% CI: 24-70 s) | [1] |

| 1-2 minutes (general range) | [2] | |

| Volume of Distribution (Vd) | 0.14 L/kg | [2] |

| Clearance (CL) | 37 ± 7 mL/min/kg (noncompartmental) | |

| 37 ± 9 mL/min/kg (compartmental) | ||

| Protein Binding | ~20% | [2] |

Table 2: Pharmacokinetics of Succinylmonocholine in Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.03 - 2.0 minutes | [3] |

| Terminal Half-life (t½) | 1 - 3 hours | [3] |

Factors Affecting Metabolism

Several factors can influence the rate of suxamethonium metabolism, primarily by affecting the activity of BChE.

Genetic Variants of Butyrylcholinesterase

Genetic polymorphisms in the BCHE gene can lead to the production of atypical or deficient BChE, resulting in significantly prolonged neuromuscular blockade following suxamethonium administration. Individuals with these genetic variants are unable to hydrolyze the drug at a normal rate.

Acquired Conditions and Drug Interactions

Certain medical conditions, such as severe liver disease, and the administration of various drugs can also reduce BChE activity, leading to a prolonged effect of suxamethonium.

Experimental Protocols

Accurate quantification of suxamethonium and its metabolites, along with the assessment of BChE activity, is crucial for both clinical and research purposes.

Quantification of Suxamethonium and Succinylmonocholine in Plasma

A representative experimental workflow for the quantification of suxamethonium and succinylmonocholine is illustrated below.

Experimental Workflow for Suxamethonium Analysis.

5.1.1. Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and specificity for the simultaneous determination of suxamethonium and succinylmonocholine.

-

Sample Preparation:

-

Collect blood samples in tubes containing a cholinesterase inhibitor (e.g., physostigmine) to prevent ex vivo degradation of suxamethonium.

-

Centrifuge to obtain plasma.

-

Perform solid-phase extraction (SPE) to isolate the analytes from the plasma matrix. A C18 or mixed-mode cation exchange cartridge can be utilized.

-

Elute the analytes and evaporate the solvent.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is commonly employed.

-

Flow Rate: Adjusted for optimal separation.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for suxamethonium, succinylmonocholine, and an internal standard.

-

Measurement of Butyrylcholinesterase (BChE) Activity

5.2.1. Method: Colorimetric Assay (Ellman's Method)

This widely used method measures the activity of BChE by detecting the product of a reaction between a thiocholine (B1204863) substrate and a chromogen.

-

Principle: BChE hydrolyzes a substrate, such as butyrylthiocholine (B1199683), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the BChE activity.

-

Procedure:

-

Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4) and DTNB.

-

Add the plasma sample to the reaction mixture.

-

Initiate the reaction by adding the butyrylthiocholine substrate.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer or microplate reader.

-

Calculate the BChE activity based on the rate of change in absorbance and the molar extinction coefficient of TNB.

-

Conclusion

The pharmacokinetics of suxamethonium are uniquely defined by its rapid metabolism by butyrylcholinesterase, resulting in a short duration of action that is highly desirable in specific clinical scenarios. Understanding the intricacies of its metabolism, the factors that can influence it, and the methodologies for its quantification are paramount for its safe and effective use. This technical guide provides a foundational understanding for professionals in the field, encouraging further research into the pharmacogenomics of BChE and the development of novel neuromuscular blocking agents with improved safety profiles.

References

- 1. A new succinylcholine-based assay of plasma cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathway and Metabolites of Suxamethonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of suxamethonium bromide, a depolarizing neuromuscular blocking agent. It details the metabolic processes, the enzymes involved, and the resulting metabolites, supported by quantitative data and experimental methodologies.

Introduction

Suxamethonium, also known as succinylcholine, is a medication utilized to induce short-term paralysis during general anesthesia, facilitating procedures like tracheal intubation and electroconvulsive therapy.[1] Its rapid onset and short duration of action are defining characteristics, primarily governed by its metabolic breakdown.[2][3] Structurally, suxamethonium consists of two acetylcholine (B1216132) molecules linked by their acetyl groups.[1][4] This guide will delve into the specifics of its degradation.

Primary Degradation Pathway

The primary route of suxamethonium metabolism is rapid hydrolysis in the plasma.[5][6] This process is so efficient that only about 20% of the administered dose reaches the neuromuscular junction.[6]

Enzymatic Hydrolysis:

The key enzyme responsible for the degradation of suxamethonium is plasma cholinesterase , also known as butyrylcholinesterase (BCHE) or pseudocholinesterase.[1][5][7][8] This enzyme is synthesized in the liver and circulates in the plasma.[8] It is important to note that acetylcholinesterase, the enzyme that degrades acetylcholine at the neuromuscular junction, does not hydrolyze suxamethonium.[1][6]

The hydrolysis occurs in a two-step process:

-

Step 1: Formation of Succinylmonocholine (B1203878): Suxamethonium is rapidly hydrolyzed into succinylmonocholine and choline.[2][5][8]

-

Step 2: Formation of Succinic Acid: Succinylmonocholine is then further, but more slowly, hydrolyzed into succinic acid and another molecule of choline.[2][5]

Individuals with a deficiency in or an atypical form of plasma cholinesterase will experience prolonged paralysis from a standard dose of suxamethonium, as the drug is eliminated much more slowly.[1][7]

Visualization of the Degradation Pathway

The following diagram illustrates the enzymatic breakdown of suxamethonium.

Quantitative Data

The pharmacokinetic profile of suxamethonium is characterized by its rapid elimination.

| Parameter | Value | Reference |

| Plasma Half-Life | 47 seconds (95% CI: 24 to 70 s) | [5][9] |

| Onset of Action (IV) | 30-60 seconds | [1][7][10] |

| Duration of Action (IV) | 4-10 minutes | [1][2][3][7] |

| Protein Binding | Approximately 20-30% | [5][6] |

| Volume of Distribution | 0.14 - 0.25 L/kg | [5][6] |

Note: The measurement of suxamethonium concentrations is challenging due to its rapid degradation in blood samples.[5]

Experimental Protocols

The determination of the pharmacokinetic and pharmacodynamic parameters of suxamethonium has been achieved through various experimental designs. A common approach involves the following steps:

A Study to Determine the Time Constants of Elimination and Effect Compartment Equilibration of Suxamethonium [9]

-

Subjects: Twelve patients under anesthesia with thiopentone, fentanyl, and isoflurane (B1672236) in nitrous oxide and oxygen.

-

Drug Administration: Three small doses of suxamethonium were administered by rapid intravenous injection.

-

Data Collection: The neuromuscular response to supramaximal stimulation of the ulnar nerve was recorded using electromyography (EMG) in one subject and accelerometry in eleven subjects.

-

Data Analysis: A non-linear curve fitting technique was applied to the recorded drug effect to derive estimates of the pharmacokinetic and pharmacodynamic parameters. The plasma concentration of suxamethonium was represented by a single compartment model.

In Vitro Assay for Protein Binding [5]

-

Challenge: The rapid degradation of suxamethonium by plasma pseudocholinesterase makes it difficult to study its protein binding.

-

Methodology: To overcome this, an in vitro assay was developed where plasma pseudocholinesterase was inhibited by echothiophate.

-

Procedure: With the enzyme inhibited, there was sufficient time for the free fraction of suxamethonium to be extracted by ultrafiltration, allowing for the estimation of the protein binding fraction.

Logical Relationships and Workflows

The clinical application and potential for adverse effects of suxamethonium are directly linked to its metabolic pathway.

Conclusion

The degradation of this compound is a rapid, enzyme-driven process that is fundamental to its clinical utility. The hydrolysis by plasma cholinesterase dictates its short duration of action. Understanding this pathway, along with the potential for genetic and acquired variations in enzyme activity, is crucial for the safe and effective use of this drug in clinical practice and for the development of novel neuromuscular blocking agents.

References

- 1. Suxamethonium chloride - Wikipedia [en.wikipedia.org]

- 2. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 55-94-7 | >98% [smolecule.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. partone.litfl.com [partone.litfl.com]

- 7. resources.wfsahq.org [resources.wfsahq.org]

- 8. ClinPGx [clinpgx.org]

- 9. Pharmacokinetics and pharmacodynamics of suxamethonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Biphasic Neuromuscular Block of Suxamethonium

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Suxamethonium, also known as succinylcholine (B1214915), is a depolarizing neuromuscular blocking agent unique for its rapid onset, short duration of action, and distinctive biphasic mechanism of blockade.[1][2][3] Structurally composed of two acetylcholine (B1216132) (ACh) molecules linked together, it functions as an agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate.[1][4][5] Its action unfolds in two distinct phases: an initial depolarizing block (Phase I) followed, under certain conditions, by a desensitizing block (Phase II). This guide provides a detailed examination of the molecular and physiological mechanisms underpinning both phases, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core pathways involved.

The Molecular Target: The Nicotinic Acetylcholine Receptor (nAChR)

The primary target of suxamethonium is the muscle-type nAChR located at the neuromuscular junction.[5] This receptor is a pentameric, ligand-gated ion channel composed of two α1, one β1, one δ, and one ε subunit organized around a central pore.[5] The two α subunits contain the binding sites for acetylcholine and its analogues, including suxamethonium.[6] Upon binding of an agonist, the receptor undergoes a conformational change, opening the channel to allow the flow of cations, primarily Na+ influx and K+ efflux, leading to depolarization of the cell membrane.[4][5]

Phase I Block: Depolarizing Neuromuscular Blockade

The initial effect of suxamethonium administration is the Phase I block, a state of flaccid paralysis caused by sustained membrane depolarization.

Mechanism of Action

-

Agonist Binding and Depolarization : Suxamethonium binds to the α subunits of the nAChR, mimicking acetylcholine and triggering the opening of the ion channel.[1] This leads to a rapid influx of sodium ions, depolarizing the motor endplate from its resting potential of approximately -90 mV.[6]

-

Initial Fasciculations : The initial, widespread depolarization generates a transient action potential, resulting in disorganized muscle contractions known as fasciculations.[1][7]

-

Sustained Depolarization and Sodium Channel Inactivation : Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft, suxamethonium is resistant to AChE and is only metabolized systemically by plasma butyrylcholinesterase.[5][8][9] Its prolonged presence in the synapse maintains the endplate in a depolarized state. This sustained depolarization prevents the perijunctional voltage-gated sodium channels from resetting from their inactivated to their resting state, rendering them unable to propagate further action potentials.[6][7][10]

-

Flaccid Paralysis : The inability to generate further action potentials results in a flaccid paralysis, termed a Phase I or "accommodation" block.[6]

Electrophysiological Characteristics

The key features of a Phase I block, observable via peripheral nerve stimulation, are:

-

A uniform decrease in twitch amplitude in response to stimulation.[11]

-

Absence of "fade" during train-of-four (TOF) testing, meaning all four twitches are equally reduced.[6][11]

-

Potentiation of the block by anticholinesterase agents (e.g., neostigmine), which increase the amount of ACh at the junction, further contributing to depolarization.[6][11]

Phase II Block: Desensitizing Neuromuscular Blockade

A Phase II block can develop after the administration of large or repeated doses of suxamethonium, following a prolonged infusion, or even after a single dose in individuals with atypical plasma cholinesterase.[1][6][10] This phase is characterized by a gradual repolarization of the motor endplate, yet the paralysis is maintained.[6] Clinically and electrophysiologically, a Phase II block resembles that of a non-depolarizing antagonist.[9]

Mechanisms of Action

The precise mechanisms underlying the Phase II block are not fully elucidated, but several theories are proposed, likely acting in concert:

-

Receptor Desensitization : This is considered a primary mechanism. Prolonged exposure to an agonist causes the nAChRs to transition into a "desensitized" state.[9][10][12][13] In this conformation, the receptor has a high affinity for the agonist but the ion channel remains closed and unresponsive, preventing ion flow even when the agonist is bound.[13]

-

Presynaptic Inhibition : Suxamethonium may act on presynaptic nAChRs, inhibiting the synthesis and mobilization of acetylcholine.[9][10] This reduction in ACh release would contribute to the fade seen in TOF stimulation, as the nerve terminal's ability to sustain ACh output during high-frequency stimulation is impaired.[7]

-

Activation of Na+/K+-ATPase : The initial, intense depolarization during Phase I may activate the electrogenic Na+/K+-ATPase pump.[10] This pump actively transports Na+ out and K+ into the cell, contributing to the gradual repolarization of the membrane seen in Phase II.[10]

-

Open Channel Block : At higher concentrations, suxamethonium has been shown to physically block the open nAChR channel, though this is not considered a major contributor to the clinical effect.[14]

Electrophysiological Characteristics

The key features of a Phase II block mimic those of a non-depolarizing block:

-

Potential for reversal (antagonism) by anticholinesterase drugs, although the response can be unpredictable.[10][11]

Quantitative Pharmacodynamic and Kinetic Data

The following tables summarize key quantitative parameters related to suxamethonium's interaction with its target and its physiological effects.

Table 1: Receptor Kinetics and Potency

| Parameter | Value | Species/Model | Notes |

|---|---|---|---|

| EC₅₀ (nAChR Activation) | 10.8 µM[12] | Human muscle-type nAChR | Concentration for 50% of maximal activation. |

| Relative Potency vs. ACh | ~7.6-fold less potent[14] | Frog muscle | Due to lower affinity and lower activation ability.[14] |

| Resting Receptor Affinity | ~2.9-fold lower than ACh[14] | Frog muscle | Contributes to lower overall potency. |

| Open Channel Block (Keq) | ~200 µM[14] | Frog muscle | Equilibrium constant for channel blockade. |

| IC₅₀ (Neuronal nAChR) | >100 µM[12] | Human neuronal nAChRs | Poor inhibitor at neuronal subtypes.[12] |

Table 2: Pharmacokinetic and Physiological Parameters

| Parameter | Value | Notes |

|---|---|---|

| Plasma Half-life | ~47 seconds[6] | Rapidly hydrolyzed by plasma butyrylcholinesterase. |

| Plasma Protein Binding | 20-30%[6][9] | A high free fraction is available to act at the NMJ. |

| Onset of Action (IV) | 30-60 seconds[1][9] | The fastest of all neuromuscular blocking agents.[1] |

| Duration of Action | ~4-10 minutes[1][5] | Recovery is due to diffusion away from the NMJ into plasma.[9] |

| Serum K+ Increase | ~0.5 mmol/L[9] | Due to K+ efflux from depolarized muscle cells.[4][9] |

| Intraocular Pressure Increase | ~10 mmHg[9] | Due to contraction of tonic myofibrils.[8] |

| Intragastric Pressure Increase | ~10 cmH₂O[9] | Caused by abdominal muscle contraction.[8] |

Key Experimental Protocols

The characterization of suxamethonium's biphasic block relies on electrophysiological techniques that can probe receptor and channel function at a molecular level.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is fundamental for studying the function of heterologously expressed ion channels, such as human nAChRs.[12]

-

Objective : To quantify the activation, desensitization, and inhibition characteristics of suxamethonium on specific nAChR subtypes.

-

Principle : The oocyte membrane potential is "clamped" at a set voltage by two intracellular electrodes. One electrode measures the membrane potential, while the other injects the current necessary to maintain it. When an agonist is applied, the opening of nAChR channels causes an ion current to flow across the membrane. This current, which is equal to the current injected by the clamp to maintain the set potential, is measured as the receptor's response.

-

Methodology :

-

RNA Preparation : Synthesize messenger RNA (mRNA) encoding the subunits of the human muscle-type nAChR.

-

Oocyte Injection : Harvest Xenopus laevis oocytes and microinject them with the prepared nAChR mRNA.

-

Incubation : Incubate the oocytes for 2-4 days to allow for the translation and assembly of functional receptors on the oocyte membrane.

-

Electrophysiological Recording : Place a single oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes and clamp the membrane potential (e.g., at -70 mV).

-

Drug Application : Apply suxamethonium at varying concentrations via the perfusion system.

-

Data Acquisition : Record the peak current (reflecting receptor activation) and the net charge transfer. To study desensitization, measure the decay of the current during prolonged agonist application.

-

Data Analysis : Plot concentration-response curves to determine parameters like EC₅₀.

-

Protocol 2: Single-Channel Patch Clamp Electrophysiology

This high-resolution technique allows for the study of individual ion channel behavior.[14]

-

Objective : To measure the kinetic properties of single nAChR channels activated by suxamethonium, including channel open time, conductance, and blocking events.

-

Principle : A glass micropipette with a fire-polished tip (1-2 µm diameter) is pressed against the membrane of a cell (e.g., a frog muscle fiber). Gentle suction forms a high-resistance "gigaseal," electrically isolating a small patch of the membrane. This allows for the recording of picoampere-level currents flowing through a single ion channel within the patch.

-

Methodology :

-

Cell Preparation : Isolate muscle fibers from a suitable model, such as the frog cutaneous pectoris muscle.

-

Pipette Preparation : Fabricate and fire-polish glass micropipettes, then fill with a solution containing suxamethonium.

-

Seal Formation : Using a micromanipulator, form a gigaseal between the pipette and the cell membrane in a cell-attached or excised-patch configuration.

-

Data Recording : Apply a holding potential and record the current traces, which will show discrete, step-like changes corresponding to the opening and closing of single nAChR channels.

-

Data Analysis : Analyze the recordings to determine single-channel conductance (from the amplitude of the current steps), mean open time, open probability, and the kinetics of any channel blocking events.[14]

-

Conclusion

The biphasic block of suxamethonium is a classic, complex pharmacological phenomenon. Phase I is a well-understood depolarizing block resulting from suxamethonium's persistent agonist action at the nAChR and the subsequent inactivation of voltage-gated sodium channels.[6][7] Phase II, which clinically resembles a non-depolarizing block, is a more enigmatic process where the neuromuscular junction remains blocked despite membrane repolarization.[6][10] Current evidence points to a multifactorial mechanism for Phase II, dominated by nAChR desensitization and supplemented by presynaptic inhibition and other ionic changes.[9][10] A deeper understanding of these transitions is crucial for drug development professionals seeking to design novel neuromuscular blocking agents with improved safety profiles and predictable dose-responses.

References

- 1. resources.wfsahq.org [resources.wfsahq.org]

- 2. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suxamethonium-Induced Hyperkalemia: A Short Review of Causes and Recommendations for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. partone.litfl.com [partone.litfl.com]

- 10. anaesthesianews.wordpress.com [anaesthesianews.wordpress.com]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The actions of suxamethonium (succinyldicholine) as an agonist and channel blocker at the nicotinic receptor of frog muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Depolarizing Effect of Suxamethonium Bromide on the Motor Endplate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular and physiological effects of suxamethonium bromide on the motor endplate. It is designed to serve as a comprehensive resource, detailing the mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action

Suxamethonium, a structural analogue of acetylcholine (B1216132) (ACh), acts as a depolarizing neuromuscular blocking agent.[1][2] Its primary site of action is the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[3] Composed of two joined acetylcholine molecules, suxamethonium functions as an agonist at the nAChR, mimicking the effect of ACh.[4]

Upon binding to the α-subunits of the nAChR, suxamethonium triggers the opening of the ion channel, leading to a non-selective influx of sodium (Na+) ions and efflux of potassium (K+) ions.[3][5] This ionic movement results in the depolarization of the motor endplate membrane.[5] The resting membrane potential of the motor endplate, approximately -90 mV, rapidly changes, and upon reaching the threshold of about -70 mV, voltage-gated sodium channels in the adjacent muscle membrane open.[5][6] This initiates a propagated action potential, causing transient, uncoordinated muscle contractions known as fasciculations.[4][5]

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft, suxamethonium is resistant to this enzyme.[7] It is instead metabolized more slowly by plasma cholinesterase (butyrylcholinesterase).[2] This prolonged presence in the synaptic cleft leads to a persistent depolarization of the motor endplate.

This sustained depolarization has two main consequences leading to muscle paralysis, categorized into two phases:

-

Phase I Block (Depolarizing Block): The persistent depolarization of the motor endplate leads to the inactivation of the voltage-gated sodium channels in the perijunctional membrane. These channels cannot return to their resting, activatable state until the membrane repolarizes.[5] This state of "accommodation block" prevents further action potentials from being generated, resulting in flaccid paralysis.[5]

-

Phase II Block (Desensitizing Block): With prolonged or repeated exposure to suxamethonium, the nAChRs become desensitized and less responsive to agonists, including suxamethonium itself.[7] The exact mechanism of Phase II block is not fully understood but is thought to involve conformational changes in the receptor and potential presynaptic effects that inhibit ACh synthesis and release.[7] During this phase, the membrane potential gradually repolarizes, but the neuromuscular block persists and exhibits characteristics similar to a non-depolarizing block, such as fade on train-of-four stimulation.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the interaction of suxamethonium with the motor endplate and its clinical effects.

| Parameter | Value | Species/Model | Citation |

| Receptor Activation | |||

| EC50 for muscle-type nAChR | 10.8 µM (95% CI: 9.8-11.9 µM) | Human (expressed in Xenopus oocytes) | [8] |

| Dose-Response (Twitch Depression) | |||

| ED50 (Adults) | 0.08 mg/kg | Human | [5] |

| ED95 (Adults) | 0.51 mg/kg | Human | [9] |

| ED90 (Neonates, 0-28 days) | 517 µg/kg | Human | [10] |

| ED90 (Infants, 1-6 months) | 608 µg/kg | Human | [10] |

| ED90 (Children, 1-9 years) | 352 µg/kg | Human | [10] |

| Electrophysiological Effects | |||

| Resting Membrane Potential | ~ -90 mV | Vertebrate Motor Endplate | [5] |

| Depolarization Threshold | ~ -70 mV | Vertebrate Motor Endplate | [5] |

| Maintained Depolarization | -30 to -60 mV | Frog Muscle | [11] |

| Ion Channel Kinetics (from Patch-Clamp Studies) | |||

| Potency vs. Acetylcholine | ~7.6-fold less potent | Frog Muscle nAChR | [12] |

| Affinity vs. Acetylcholine | ~2.9-fold lower affinity for resting receptor | Frog Muscle nAChR | [12] |

| Open Channel Block Equilibrium Constant | ~200 µM | Frog Muscle nAChR | [12] |

| Individual Channel Blockage Duration | ~65 µs | Frog Muscle nAChR | [12] |

| Clinical and Physiological Effects | |||

| Increase in Serum Potassium (K+) | 0.5 - 1.0 mmol/L | Healthy Human Individuals | [11][13] |

| Onset of Action (Intravenous) | 30 - 60 seconds | Human | [4][14] |

| Duration of Action | 5 - 10 minutes | Human | [2][14] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of suxamethonium action and a typical experimental workflow for its investigation.

Figure 1: Signaling pathway of suxamethonium at the neuromuscular junction.

Figure 2: General experimental workflow for investigating suxamethonium's effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol is adapted for studying the effects of suxamethonium on human nAChRs expressed in Xenopus laevis oocytes.[8]

Objective: To measure the dose-response relationship and kinetics of suxamethonium-induced currents in nAChRs.

Materials:

-

Xenopus laevis oocytes previously injected with cRNA for human muscle nAChR subunits (e.g., α, β, δ, ε).

-

TEVC setup (e.g., Axon GeneClamp, NPI Turbo TEC) with two microelectrodes, amplifier, and data acquisition system.[4][9][15]

-

Microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

-

Recording chamber and perfusion system.

-

Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

This compound stock solutions of various concentrations.

Procedure:

-

Place a cRNA-injected oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the oocyte membrane potential to a holding potential of -60 mV to -70 mV.[9]

-

Establish a stable baseline current in the recording solution.

-

Apply suxamethonium at various concentrations (e.g., 0.1 µM to 1 mM) via the perfusion system.[8]

-

Record the inward current elicited by suxamethonium application. Measure both the peak current and the net charge transferred.

-

Perform a thorough washout with ND96 solution between applications to allow for receptor recovery.

-

Construct a concentration-response curve by plotting the peak current against the logarithm of the suxamethonium concentration.

-

Fit the curve using a suitable equation (e.g., Hill equation) to determine the EC50.

In Vitro Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo assay allows for the study of neuromuscular transmission and muscle contraction in response to suxamethonium.[16][17]

Objective: To measure the effect of suxamethonium on nerve-stimulated muscle twitch tension.

Materials:

-

Male Wistar rat (200-250g).

-

Dissection tools and a dissection microscope.

-

Organ bath (15-20 mL) with a force-displacement transducer and a stimulator.

-

Krebs solution: 133 mM NaCl, 4.9 mM KCl, 1.8 mM CaCl₂, 11.9 mM NaHCO₃, 0.7 mM NaH₂PO₄, 11 mM glucose, pH 7.4.[17]

-

Carbogen gas (95% O₂, 5% CO₂).

-

This compound solutions.

Procedure:

-

Euthanize the rat via cervical dislocation and exsanguination.

-

Dissect out the phrenic nerve and a section of the hemidiaphragm muscle.

-

Mount the preparation in the organ bath containing Krebs solution, maintained at 37°C and bubbled with carbogen.

-

Attach the muscle to the force-displacement transducer to record isometric contractions.

-

Place the phrenic nerve on stimulating electrodes.

-

Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.1 Hz, 0.2 ms (B15284909) duration) to elicit indirect muscle twitches.

-

Allow the preparation to equilibrate for 20-30 minutes until a stable baseline twitch height is achieved.

-

Add suxamethonium to the organ bath at the desired concentration.

-

Record the change in twitch tension over time. Observe the initial potentiation (fasciculations) followed by depression of the twitch response (neuromuscular block).

-

Analyze the data to determine the onset time, maximal block, and duration of action of suxamethonium.

Surface Electromyography (EMG) of Muscle Fasciculations

This non-invasive technique is used to quantify the muscle activity associated with suxamethonium-induced fasciculations in human subjects.[13][18][19]

Objective: To record and analyze the electrical activity of muscle fasciculations following suxamethonium administration.

Materials:

-

Human volunteer or patient undergoing a procedure requiring suxamethonium.

-

Multi-channel EMG recording system with surface electrodes (e.g., Ag/AgCl).

-

Skin preparation materials (abrasive paste, alcohol swabs).

-

Data acquisition and analysis software.

Procedure:

-

Obtain informed consent from the subject.

-

Prepare the skin over the target muscles (e.g., biceps, quadriceps) by gentle abrasion and cleaning with alcohol to reduce impedance.

-

Place the surface EMG electrodes in a bipolar configuration over the belly of the muscle, with a ground electrode placed on a nearby bony prominence.

-

Record baseline EMG activity for a few minutes before drug administration.

-

Administer a standard intravenous dose of suxamethonium (e.g., 1-1.5 mg/kg).

-

Continuously record the EMG signal during the onset of fasciculations until their cessation.

-

Analyze the recorded EMG data. Quantify the fasciculations by measuring parameters such as the mean duration of spike trains, firing rate (spikes/s), and the maximum amplitude of the muscle action potentials.[18]

-

Compare these parameters under different conditions (e.g., with or without pretreatment with a defasciculating agent).

Conclusion

This compound's effect on the motor endplate is a well-characterized, albeit complex, process involving initial receptor activation, sustained depolarization, and subsequent receptor desensitization. The quantitative data presented herein provide a framework for understanding its potency and physiological consequences. The detailed experimental protocols offer a guide for researchers seeking to investigate the nuanced aspects of its pharmacology. A thorough understanding of these principles is crucial for its safe clinical application and for the development of novel neuromuscular blocking agents.

References

- 1. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Synapic Transmission at the Skeletal Neuromuscular Junction (Section 1, Chapter 4) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 7. Suxamethonium – eDrug [edrug.mvm.ed.ac.uk]

- 8. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 10. Interactions between suxamethonium and non-depolarizing neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suxamethonium chloride - Wikipedia [en.wikipedia.org]

- 12. The actions of suxamethonium (succinyldicholine) as an agonist and channel blocker at the nicotinic receptor of frog muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Surface EMG and myosonography in the detection of fasciculations: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 18. EMG spike trains of succinylcholine-induced fasciculations in myalgic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Surface EMG in the recording of fasciculations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Genetic Basis of Suxamethonium Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suxamethonium (succinylcholine) is a widely utilized neuromuscular blocking agent prized for its rapid onset and short duration of action, making it ideal for procedures like rapid sequence intubation.[1] However, a significant fraction of the population exhibits sensitivity to the drug, leading to prolonged neuromuscular blockade and, consequently, extended apnea.[2] This sensitivity is primarily rooted in the genetic variability of the BCHE gene, which encodes the butyrylcholinesterase (BChE) enzyme responsible for suxamethonium's rapid hydrolysis.[3][4] This guide provides an in-depth examination of the genetic underpinnings of BChE deficiency, detailing the key allelic variants, their biochemical consequences, diagnostic methodologies, and their prevalence across different populations.

Introduction: Suxamethonium and Butyrylcholinesterase

Suxamethonium is a depolarizing neuromuscular blocker that functions as an agonist at the nicotinic acetylcholine (B1216132) receptor on the motor endplate.[5] Its structure, resembling two joined acetylcholine molecules, allows it to bind to and activate these receptors, causing initial muscle fasciculation followed by paralysis.[5] In most individuals (approximately 96%), suxamethonium is rapidly metabolized in the plasma by the enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase.[3][6] This rapid breakdown confines the drug's action to a few minutes.[7]

However, individuals with deficient or atypical BChE activity cannot hydrolyze suxamethonium efficiently, leading to a prolonged duration of action that can extend from minutes to several hours.[2][8] This pharmacogenetic condition, known as suxamethonium sensitivity or BChE deficiency, is a classic example of the critical role genetics plays in drug response.[3] While acquired conditions like liver disease, pregnancy, or malnutrition can reduce BChE activity, the most profound and clinically significant deficiencies are hereditary, stemming from mutations in the BCHE gene.[3][9]

The BCHE Gene and its Variants

The human BCHE gene is located on chromosome 3q26.1 and is the blueprint for the BChE enzyme.[2][3] Over 75 genetic variants of the BCHE gene have been identified, many of which result in an enzyme with reduced or no catalytic activity.[4][10] These variants are inherited in an autosomal recessive manner.[2][3] Individuals who are heterozygous for a deficient allele may show moderately reduced enzyme activity, while homozygotes or compound heterozygotes (carrying two different deficient alleles) typically experience severe, clinically significant sensitivity to suxamethonium.[6][11]

The most clinically relevant and well-characterized BCHE variants are:

-

Usual (U) Variant: The wild-type allele, conferring normal enzyme activity and suxamethonium metabolism.

-

Atypical (A) Variant (rs1799807): The most common cause of suxamethonium sensitivity. This variant arises from a single nucleotide polymorphism (D70G) that dramatically reduces the enzyme's affinity for choline (B1196258) ester substrates.[7] It is associated with a 60-70% decrease in enzyme activity.[4]

-

Kalow (K) Variant (rs1803274): This variant (A539T) is associated with a 33% reduction in the concentration of BChE in the plasma, leading to moderately lower overall enzyme activity.[7]

-